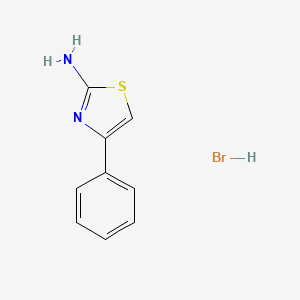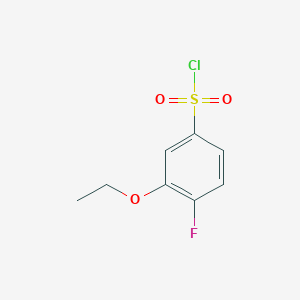![molecular formula C12H17Cl2N3 B12050641 [3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B12050641.png)
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride is a chemical compound with the empirical formula C12H17Cl2N3 and a molecular weight of 274.19 g/mol . Pyrazoles and their derivatives are widely studied due to their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride typically involves the reaction of 3,5-dimethylpyrazole with benzylamine under specific conditions. One common method includes treating a solution of 3,5-dimethylpyrazole with benzylamine in the presence of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound, known for its use as a blocking agent for isocyanates.
Bis(pyrazolyl)methanes: Compounds with similar pyrazole ring structures, used in various biological and industrial applications.
Pyrazolo[3,4-d]pyrimidines: Hybrid compounds with promising biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H17Cl2N3 |
|---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
[3-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13;;/h3-7H,8,13H2,1-2H3;2*1H |
InChI Key |
CAGODXQCFDAFFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CN)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Methylbutoxy)phenyl]methanamine](/img/structure/B12050560.png)



![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12050594.png)

![N-[3-(piperidin-4-yloxy)phenyl]acetamide](/img/structure/B12050606.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050610.png)
![[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12050612.png)



![Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12050633.png)
![(2R)-2-[(3-Methylbutyl)amino]propanoic acid](/img/structure/B12050638.png)
